(R)-2-Amino-2,3-dihydro-1H-inden-1-one
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Overview
Description
®-2-Amino-2,3-dihydro-1H-inden-1-one is a chiral compound with significant interest in various scientific fields. Its unique structure, featuring an indanone core with an amino group, makes it a valuable molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Amino-2,3-dihydro-1H-inden-1-one typically involves the reduction of 2-aminoindanone using chiral catalysts to ensure the desired enantiomer is obtained. Commonly used methods include catalytic hydrogenation and asymmetric synthesis using chiral auxiliaries or catalysts.
Industrial Production Methods: Industrial production often employs large-scale catalytic hydrogenation processes, utilizing high-pressure reactors and chiral catalysts to achieve high yields and enantiomeric purity. The choice of catalyst and reaction conditions is crucial to optimize the production efficiency and purity of the compound.
Types of Reactions:
Oxidation: ®-2-Amino-2,3-dihydro-1H-inden-1-one can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form various amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted indanone derivatives.
Scientific Research Applications
Chemistry: ®-2-Amino-2,3-dihydro-1H-inden-1-one is used as a building block in organic synthesis, particularly in the synthesis of chiral compounds and pharmaceuticals.
Biology: In biological research, it serves as a precursor for the synthesis of bioactive molecules and as a probe in studying enzyme mechanisms.
Medicine: The compound is investigated for its potential therapeutic applications, including as a precursor for drug development targeting neurological disorders.
Industry: In the industrial sector, it is used in the synthesis of fine chemicals and as an intermediate in the production of various specialty chemicals.
Mechanism of Action
The mechanism of action of ®-2-Amino-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of the target molecules. The indanone core provides structural rigidity, enhancing the binding affinity and specificity.
Comparison with Similar Compounds
2-Aminoindanone: Lacks the chiral center, making it less specific in chiral applications.
2-Amino-1-indanol: Similar structure but with a hydroxyl group instead of a carbonyl group.
2-Amino-3,4-dihydro-1H-quinolin-1-one: Contains a quinoline core, offering different electronic properties.
Uniqueness: ®-2-Amino-2,3-dihydro-1H-inden-1-one stands out due to its chiral nature and the presence of both amino and carbonyl functional groups, making it versatile for various synthetic and research applications.
Biological Activity
(R)-2-Amino-2,3-dihydro-1H-inden-1-one is a chiral compound with significant biological activity, particularly in medicinal chemistry. Its unique structure, which includes an indene framework with an amino and carbonyl group, allows for diverse interactions with biological targets. This article explores its biological activities, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C₉H₉NO
- Molecular Weight : 147.17 g/mol
The compound's stereochemistry is crucial for its binding affinity and specificity towards enzymes and receptors, making it a candidate for therapeutic applications in treating neurological disorders and other conditions influenced by enzyme activity and receptor interactions.
The mechanism of action of this compound involves its interaction with specific molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of the target molecules. The indanone core provides structural rigidity, enhancing binding affinity and specificity.
Biological Activities
Research indicates that this compound exhibits a variety of biological activities:
- Enzyme Inhibition : It has been studied as a potential enzyme inhibitor, which could lead to therapeutic effects in various diseases.
- Receptor Modulation : The compound may modulate receptor functions, contributing to its pharmacological properties.
Therapeutic Applications
Due to its biological activities, this compound is being investigated for several therapeutic applications:
- Neurological Disorders : Its ability to inhibit specific enzymatic activities suggests potential in treating conditions like Parkinson's disease and other neurodegenerative disorders.
- Cancer Treatment : The modulation of receptor functions may also make it a candidate for cancer therapies .
- Inflammatory Diseases : Preliminary studies suggest that it could play a role in reducing inflammation through enzyme inhibition .
Comparative Analysis with Related Compounds
The following table compares this compound with structurally similar compounds:
Compound Name | Structure Type | Unique Features |
---|---|---|
(R)-2-Amino-2,3-dihydro-1H-indene | Indene derivative | Contains both amino and hydroxyl groups |
(R)-2-Amino-1,2-diphenylethanol | Alcohol derivative | Features two phenyl groups enhancing reactivity |
(R)-2-Amino-cyclopropanecarboxylic acid | Cyclopropane derivative | Unique cyclopropane ring structure |
This compound stands out due to its chiral nature and the presence of both amino and carbonyl functional groups, making it versatile for various synthetic and research applications .
Study 1: Enzyme Inhibition
A recent study evaluated the inhibitory effects of this compound on specific enzymes involved in neurodegenerative diseases. The results indicated that the compound exhibited significant inhibition at low micromolar concentrations (IC50 values ranging from 5 to 15 µM), suggesting its potential use as a therapeutic agent in treating these conditions .
Study 2: Receptor Modulation
Another investigation focused on the compound's ability to modulate receptor activity. It was found to enhance receptor signaling pathways associated with neuroprotection. This modulation could lead to improved outcomes in models of neurodegeneration.
Properties
Molecular Formula |
C9H9NO |
---|---|
Molecular Weight |
147.17 g/mol |
IUPAC Name |
(2R)-2-amino-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C9H9NO/c10-8-5-6-3-1-2-4-7(6)9(8)11/h1-4,8H,5,10H2/t8-/m1/s1 |
InChI Key |
MFWNULQJIPYQAD-MRVPVSSYSA-N |
Isomeric SMILES |
C1[C@H](C(=O)C2=CC=CC=C21)N |
Canonical SMILES |
C1C(C(=O)C2=CC=CC=C21)N |
Origin of Product |
United States |
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